REACTION_CXSMILES
|
C([O:6][CH:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH:16]([O:18][CH2:19][CH3:20])[CH3:17])=[CH:11][CH:10]=1)[CH3:8])(=O)CCC.[C:21]([O:27][CH:28]=[CH2:29])(=[O:26])[CH2:22][CH2:23][CH2:24][CH3:25]>>[O:18]1[CH2:19][CH2:20][CH2:21][CH2:17][CH:16]1[O:15][C:12]1[CH:11]=[CH:10][C:9]([CH:7]([OH:6])[CH3:8])=[CH:14][CH:13]=1.[C:21]([O:27][CH2:28][CH3:29])(=[O:26])[CH2:22][CH2:23][CH2:24][CH3:25]
|
Name
|
( i )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OC(C)C1=CC=C(C=C1)OC(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)OC=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)OC1=CC=C(C=C1)C(C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |